N-methyl-1H-indole-4-carboxamide

PARP-1 Inhibition Cancer Research DNA Damage Repair

This is a crucial indole-4-carboxamide scaffold for medicinal chemistry—validated as the core template for PARP-1 inhibitor LX15 (IC50 = 13 nM, 22-fold BRCA1 selectivity), selective IKK2 inhibitors, and antitubercular prodrugs activated by bacterial amidases. Serves as PDB reference standard (7RT) for structural biology. Position-specific substitution (1-methyl, 4-carboxamide) is essential; analog replacement with 2- or 3-carboxamide isomers compromises target binding. Order ≥98% purity for reproducible SAR studies and crystallography.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11913580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-indole-4-carboxamide
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2C=CNC2=CC=C1
InChIInChI=1S/C10H10N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-6,12H,1H3,(H,11,13)
InChIKeySLFIWTNAKPDBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-indole-4-carboxamide: Procurement and Differentiation Guide for Scientific Research


N-Methyl-1H-indole-4-carboxamide is a synthetic indole derivative featuring a methyl group at the indole nitrogen (1-position) and a carboxamide functionality at the 4-position. The compound serves as a core scaffold and a key intermediate in medicinal chemistry, with the indole-4-carboxamide framework recognized for its ability to engage multiple biological targets through hydrogen bonding and hydrophobic interactions [1]. It is commercially available as a non-polymer reference standard (PDB ligand code 7RT) for structural biology applications [2]. The precise substitution pattern (1-methyl, 4-carboxamide) is critical, as even minor positional changes (e.g., shifting the carboxamide to the 2- or 3-position) or N-substitution variations can profoundly alter target binding and biological activity [3].

Why Indole Carboxamide Analogs Cannot Be Interchanged with N-Methyl-1H-indole-4-carboxamide


Indiscriminate substitution among indole carboxamide derivatives is scientifically unsound due to the exquisite sensitivity of biological activity to the precise substitution pattern. While the broader class of indole-4-carboxamides has been explored as PARP-1 inhibitors, IKK2 inhibitors, and antitubercular agents [1], the specific combination of an N-methyl group and a 4-carboxamide moiety in this compound is not a generalizable feature. Even small alterations, such as the presence or absence of an N-methyl group or a shift in the carboxamide position, can lead to a complete loss of potency, altered selectivity, or a different mechanism of action [2]. The following evidence demonstrates that for applications requiring the specific pharmacophore defined by this substitution pattern, analog substitution is not a viable strategy.

Quantitative Differentiation Evidence for N-Methyl-1H-indole-4-carboxamide vs. Closest Analogs


PARP-1 Inhibitory Potency of N-Methyl-1H-indole-4-carboxamide-Derived Scaffold vs. Clinical Candidate

While N-methyl-1H-indole-4-carboxamide itself is a core scaffold, its optimized derivative LX15 demonstrates that the 1H-indole-4-carboxamide core, when properly elaborated, can achieve PARP-1 inhibitory potency superior to the clinical candidate AG014699 (rucaparib) [1]. This validates the 4-carboxamide indole scaffold as a privileged structure for achieving high potency.

PARP-1 Inhibition Cancer Research DNA Damage Repair

Cellular Selectivity of Indole-4-Carboxamide-Derived PARP-1 Inhibitor LX15

The indole-4-carboxamide derivative LX15 exhibits pronounced selective cytotoxicity for BRCA1-deficient cells over wild-type cells, a key therapeutic window for synthetic lethality approaches [1]. This selectivity is a defining feature of the developed molecule.

BRCA1-Deficient Cancer Synthetic Lethality Selective Cytotoxicity

Kinase Inhibition: IKK2 Activity of Indole-4-Carboxamide Derivatives

Indole-4-carboxamide derivatives have been explicitly claimed as inhibitors of IKK2 kinase activity [1]. While specific IC50 values for N-methyl-1H-indole-4-carboxamide are not available in the public domain, the patent literature establishes this scaffold as a core for developing IKK2 inhibitors, differentiating it from indole-2-carboxamides or other regioisomers which may not be claimed for this target.

IKK2 Inhibition NF-κB Pathway Inflammation

Antitubercular Prodrug Mechanism of Indole-4-Carboxamides

A series of indole-4-carboxamides has been identified with potent antitubercular activity, acting as prodrugs that are hydrolyzed by an amidase to release the active antimetabolite 4-aminoindole [1]. This specific mechanism of action is a distinctive feature of the indole-4-carboxamide class, setting it apart from other antitubercular chemotypes.

Antitubercular Prodrug Mycobacterium tuberculosis

Structural Confirmation and Purity Specifications

N-Methyl-1H-indole-4-carboxamide is available as a defined chemical entity with established molecular properties (molecular formula C10H10N2O, molecular weight 174.199 g/mol) [1]. Its identity and structure can be confirmed by standard analytical techniques, and its purity is typically specified by vendors (e.g., ≥95% for the parent 1H-indole-4-carboxamide ), ensuring reproducibility in research applications.

Chemical Synthesis Quality Control Reference Standard

Optimal Research and Procurement Applications for N-Methyl-1H-indole-4-carboxamide


PARP-1 Inhibitor Lead Optimization

Use N-methyl-1H-indole-4-carboxamide as a core scaffold for designing and synthesizing novel PARP-1 inhibitors. The validated potency of derivative LX15 (IC50 = 13 nM) and its 22-fold selectivity for BRCA1-deficient cells [1] provide a strong rationale for further SAR exploration around this template, aiming to improve upon existing clinical candidates like rucaparib.

IKK2 Kinase Inhibitor Discovery

Employ this compound as a starting point for developing selective IKK2 inhibitors, based on patent claims that specifically cover indole-4-carboxamide derivatives for this target [1]. This is a differentiated application not generally associated with indole-2-carboxamide or indole-3-carboxamide isomers.

Novel Antitubercular Agent Research

Investigate N-methyl-1H-indole-4-carboxamide and its derivatives as potential antitubercular prodrugs. The unique mechanism of action—activation by bacterial amidases to release a tryptophan antimetabolite [1]—offers a novel approach to combatting Mycobacterium tuberculosis, distinct from existing therapies.

Structural Biology and Crystallography

Utilize the compound as a reference standard (PDB ligand 7RT) for structural biology studies involving indole-binding proteins or for the determination of protein-ligand complex structures via X-ray crystallography [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1H-indole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.